Human Androgen Receptor (hAR) Antagonism: ZAN Is Among the Top Three Most Potent Antagonists in the RAL Class
In a direct head-to-head comparison of six ZEN metabolites in PALM cells, ZAN, α-ZAL, and β-ZAL were identified as the most effective hAR antagonists, strongly inhibiting R1881-induced luciferase activity at 10 μM, whereas ZEN, α-ZEL, and β-ZEL exhibited only weak antagonistic activity at the same concentration [1]. In a parallel yeast-based hAR reporter assay, ZAN displayed an IC50 of 1,540 nM (1.54 μM) for the human androgen receptor . For comparison, α-ZOL, β-ZAL, and β-ZOL showed IC50 values of 6.2 μM, 11.5 μM, and 15.2 μM respectively in a related study, and flutamide (reference anti-androgen) had a relative antiandrogenic potency set at 100% [2]. This places ZAN among the most potent anti-androgenic RALs characterized to date.
| Evidence Dimension | hAR antagonistic potency (IC50) |
|---|---|
| Target Compound Data | ZAN IC50 = 1,540 nM (yeast hAR reporter); ranked among top 3 hAR antagonists in PALM cells at 10 μM |
| Comparator Or Baseline | ZEN, α-ZEL, β-ZEL: weak antagonism at 10 μM (PALM); α-ZOL IC50 = 6,200 nM; β-ZAL IC50 = 11,500 nM (yeast hAR) |
| Quantified Difference | ZAN is approximately 4× more potent than α-ZOL and 7.5× more potent than β-ZAL as an hAR antagonist in yeast reporter assays; ZAN achieves strong inhibition at concentrations where ZEN shows negligible effect |
| Conditions | PALM cell luciferase reporter assay (Molina-Molina et al. 2014); S. cerevisiae hAR reporter gene assay (Cayman/Biomol data) |
Why This Matters
Procurement of ZAN rather than ZEN or α-ZEL is essential for any study investigating androgen receptor-mediated endocrine disruption, because only ZAN (along with α-ZAL and β-ZAL) provides robust hAR antagonism at micromolar concentrations.
- [1] Molina-Molina JM, Real M, Jimenez-Diaz I, Belhassen H, Hedhili A, Torné P, Fernández MF, Olea N. Assessment of estrogenic and anti-androgenic activities of the mycotoxin zearalenone and its metabolites using in vitro receptor-specific bioassays. Food Chem Toxicol. 2014 Dec;74:233-9. doi: 10.1016/j.fct.2014.10.008. PMID: 25455890. View Source
- [2] Molina-Molina JM, Real M, Jimenez-Diaz I, et al. (also references Frizzell et al. 2011 data on α-ZOL, β-ZAL, β-ZOL IC50 values). CORE repository record. View Source
